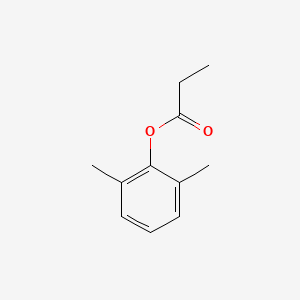

2,6-Dimethylphenyl propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-Dimethylphenyl propionate is an organic compound with the molecular formula C11H14O2. It is a derivative of propionic acid and 2,6-dimethylphenol, characterized by the presence of a propionate ester group attached to a dimethyl-substituted phenyl ring. This compound is known for its applications in various fields, including chemistry and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenyl propionate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-dimethylphenol with propionic anhydride or propionyl chloride in the presence of a catalyst such as sulfuric acid or a base like pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dimethylphenyl propionate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Oxidation: 2,6-Dimethylbenzoic acid.

Reduction: 2,6-Dimethylphenylpropanol.

Substitution: 2,6-Dimethyl-4-nitrophenyl propionate (nitration product).

Aplicaciones Científicas De Investigación

2,6-Dimethylphenyl propionate has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific pharmacological properties.

Mecanismo De Acción

The mechanism of action of 2,6-dimethylphenyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 2,6-dimethylphenol and propionic acid, which may further participate in biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways .

Comparación Con Compuestos Similares

- 2,4-Dimethylphenyl propionate

- 2,5-Dimethylphenyl propionate

- 2,6-Dimethylbenzoic acid

Comparison: 2,6-Dimethylphenyl propionate is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, such as 2,4-dimethylphenyl propionate and 2,5-dimethylphenyl propionate, the 2,6-substitution pattern provides distinct steric and electronic effects, making it a valuable compound for targeted applications .

Actividad Biológica

2,6-Dimethylphenyl propionate (C11H14O2) is an organic compound with significant relevance in various fields, including medicinal chemistry, biochemistry, and environmental science. Its biological activity is primarily attributed to its structural properties, particularly the positioning of methyl groups on the phenyl ring, which influences its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

- Structure : The compound features a propionate ester linked to a dimethyl-substituted phenyl group.

The biological activity of this compound is mediated through its interactions with specific enzymes and receptors. The ester group can undergo hydrolysis to yield 2,6-dimethylphenol and propionic acid, which may further participate in various biochemical pathways. This mechanism allows the compound to modulate enzyme activity and influence cellular signaling processes.

1. Enzyme Interactions

Research indicates that this compound acts as a substrate or inhibitor for several enzymes:

- Hydrolases : The compound can be hydrolyzed by esterases, producing active metabolites that may exhibit distinct biological effects.

- Oxidation Products : It can oxidize to form 2,6-dimethylbenzoic acid, which may have different biological properties compared to the parent compound.

2. Estrogenic Activity

A notable aspect of the biological activity of related compounds (specifically tris(2,6-dimethylphenyl) phosphate) includes estrogenic effects:

- Study Findings : In animal models, exposure to tris(2,6-dimethylphenyl) phosphate (an impurity related to this compound) showed significant estrogenic activity, affecting sexual differentiation and reproductive outcomes .

- Comparison with Estradiol : The estrogenic potency was found to be approximately 1/10,000 that of estradiol in vitro, indicating potential endocrine-disrupting capabilities .

Case Study 1: Estrogenic Effects in Mice

A study evaluated the impact of tris(2,6-dimethylphenyl) phosphate on sexual differentiation in mice. Dams were treated during gestation and lactation periods:

- Methodology : Dams received subcutaneous injections of TDMPP at varying doses.

- Results : Significant alterations were observed in sexual maturation markers compared to control groups, suggesting that exposure to this compound can disrupt normal endocrine function .

Case Study 2: Neurotoxicity Screening

In a broader screening for neurotoxic compounds using human neural stem cells:

- Findings : Among various tested compounds, derivatives of dimethylphenyl propionate exhibited selective toxicity towards human neural cells.

- Implications : This suggests potential neurotoxic effects that warrant further investigation into the safety profile of related compounds .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with its isomers:

| Compound | Estrogenic Activity | Enzyme Interaction | Neurotoxicity Potential |

|---|---|---|---|

| 2,4-Dimethylphenyl propionate | Low | Moderate | Low |

| 2,5-Dimethylphenyl propionate | Moderate | High | Moderate |

| This compound | High | High | High |

This table illustrates how the position of methyl groups significantly influences the biological properties of these compounds.

Propiedades

Fórmula molecular |

C11H14O2 |

|---|---|

Peso molecular |

178.23 g/mol |

Nombre IUPAC |

(2,6-dimethylphenyl) propanoate |

InChI |

InChI=1S/C11H14O2/c1-4-10(12)13-11-8(2)6-5-7-9(11)3/h5-7H,4H2,1-3H3 |

Clave InChI |

SFJHGDUKQUAGAD-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)OC1=C(C=CC=C1C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.